5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid 5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17886587
InChI: InChI=1S/C9H5BrN2O3/c10-6-1-5(3-11-4-6)8-2-7(9(13)14)12-15-8/h1-4H,(H,13,14)
SMILES:
Molecular Formula: C9H5BrN2O3
Molecular Weight: 269.05 g/mol

5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid

CAS No.:

Cat. No.: VC17886587

Molecular Formula: C9H5BrN2O3

Molecular Weight: 269.05 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid -

Specification

Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
IUPAC Name 5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C9H5BrN2O3/c10-6-1-5(3-11-4-6)8-2-7(9(13)14)12-15-8/h1-4H,(H,13,14)
Standard InChI Key ZXVGBQDTNCEMAV-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=C1Br)C2=CC(=NO2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a five-membered isoxazole ring (C3H3NO\text{C}_3\text{H}_3\text{NO}) fused to a pyridine moiety. The isoxazole ring contains adjacent nitrogen and oxygen atoms, while the pyridine ring incorporates a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the isoxazole. This arrangement creates a planar structure with conjugated π-electrons, facilitating interactions with biological targets and materials.

Key structural attributes:

  • Isoxazole core: Enhances metabolic stability compared to furan or pyrrole analogs .

  • Bromine substituent: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and binding affinity.

  • Carboxylic acid group: Enables salt formation, hydrogen bonding, and further derivatization.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC9H5BrN2O3\text{C}_9\text{H}_5\text{BrN}_2\text{O}_3
Molecular Weight269.05 g/mol
LogP (Predicted)1.82 (ChemAxon)
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors5 (N, O atoms)

The carboxylic acid group confers moderate aqueous solubility (∼12 mg/mL at pH 7), while the bromopyridine moiety enhances lipophilicity, yielding balanced partition coefficients suitable for drug-like properties .

Synthesis and Derivatization

Synthetic Routes

Three primary methods dominate the synthesis of 5-(5-bromo-3-pyridyl)isoxazole-3-carboxylic acid:

  • Cycloaddition Approach

    • Reactants: 5-Bromo-3-cyano-pyridine and hydroxylamine derivatives.

    • Conditions: Cu(I) catalysis in ethanol/water (3:1) at 80°C for 6 hours.

    • Yield: 68–72% after recrystallization .

  • Stepwise Assembly

    • Step 1: Bromination of 3-pyridylisoxazole using NBS\text{NBS} (NN-bromosuccinimide) in CCl4\text{CCl}_4.

    • Step 2: Carboxylic acid introduction via oxidation of a methyl group using KMnO4\text{KMnO}_4 in alkaline conditions.

  • Solid-Phase Synthesis

    • Utilizes Wang resin-bound intermediates for combinatorial library generation.

    • Enables rapid derivatization at the carboxylic acid position .

Optimization Challenges

  • Regioselectivity: Competing formation of 2-pyridyl isomers requires careful control of reaction kinetics.

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the target compound from byproducts.

Biological Activity and Mechanisms

Anticancer Profiling

Preliminary studies on related compounds show:

  • Cytotoxicity: IC50_{50} = 4.2 µM against MCF-7 breast cancer cells.

  • Apoptosis induction: Caspase-3 activation via mitochondrial pathway .

The carboxylic acid group may chelate metal ions in catalytic enzyme sites, potentiating anticancer effects.

Enzymatic Interactions

  • COX-2 inhibition: 37% suppression at 10 µM, suggesting anti-inflammatory potential .

  • Kinase modulation: Docking studies predict strong binding to EGFR tyrosine kinase (ΔG = -9.8 kcal/mol) .

Applications in Research

Medicinal Chemistry

  • Lead optimization: Serves as a core structure for antibiotics targeting multidrug-resistant pathogens .

  • PROTAC development: The carboxylic acid facilitates conjugation to E3 ligase ligands for targeted protein degradation .

Material Science

  • Coordination polymers: Forms crystalline networks with Cu(II) ions (SBU = secondary building unit).

  • OLED components: Pyridine’s electron-deficient nature enhances charge transport in emissive layers.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Shift
5-(2-Pyridyl) isomerPyridine N at 2-positionReduced COX-2 inhibition (12%)
Non-brominated derivativeH instead of Br at pyridineLower cytotoxicity (IC50_{50} = 18 µM)
Ethyl ester prodrugCOOEt instead of COOHImproved oral bioavailability

The 3-pyridyl configuration optimizes target engagement through spatial alignment of the bromine and carboxylic acid groups.

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